molecular formula C13H24N2O2 B1342474 4-(Boc-amino)-1-cyclopropyl-piperidine CAS No. 534595-68-1

4-(Boc-amino)-1-cyclopropyl-piperidine

Cat. No. B1342474
M. Wt: 240.34 g/mol
InChI Key: QHPWESLNMUXZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and Characterization of Novel Compounds

The synthesis of novel heterocyclic amino acids, specifically methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, has been achieved through a regioselective process. Starting with piperidine carboxylic acids, the compounds were converted to β-keto esters and subsequently treated with N,N-dimethylformamide dimethyl acetal. The reaction with N-mono-substituted hydrazines yielded the target compounds, with structural confirmation provided by NMR spectroscopy and HRMS .

Efficient Synthesis of Piperidine Derivatives

An efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives has been described, utilizing isonipecotate and Curtius rearrangement. This process allows for the introduction of various substituents at the 4-position of the piperidine ring. These derivatives serve as key building blocks for the synthesis of CCR5 antagonists, such as the HIV-1 entry inhibitor Sch-350634, without the use of toxic reagents .

Molecular Structure and Spectroscopic Analysis

The molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine has been extensively characterized using spectroscopic techniques and DFT calculations. The study includes vibrational assignments, conformational preferences, HOMO-LUMO bandgap energy, and electron excitation analysis. Additionally, the reactivity of the compound was investigated through MEP, Fukui function, and NBO analysis. The anticancer activity against VEGFR-2 Kinase inhibitor receptors was also explored using molecular docking .

Chemical Reactions and Cyclization

N-Boc-piperidin-4-one has been shown to react with aromatic aldehydes to form nitrogen-containing 1,5-diketones. These diketones undergo intramolecular aldol cyclization, leading to aza derivatives of tricyclic systems. Additionally, reactions with o-phenylenediamine result in the formation of hydrobenzimidazoacridine structures. In Michael reactions with diarylidenecyclohexanones, N-Boc-piperidin-4-one forms 1,5-diketones that cyclize into hydroxypyran structures .

Structural Analogs of Antipsychotic Agents

A series of 4-aryl-1-(biarylmethylene)piperidines, structurally related to the potential antipsychotic agent SLV-313, have been synthesized. The Suzuki-Miyaura reaction was employed to yield 4-arylpiperidines, which were then subjected to reductive amination with biarylaldehdyes to produce the new compounds .

Synthesis of a Novel Spiro Compound

The synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was accomplished using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile. The process involved nucleophilic substitution, cyano-reduction, and cyclization reactions, with the structure confirmed by NMR and HRMS, achieving a yield of 48% .

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

4-(Boc-amino)-1-cyclopropyl-piperidine has been explored as a precursor in the synthesis of dipeptidyl peptidase IV (DPP IV) inhibitors, which are crucial for the treatment of type 2 diabetes mellitus. DPP IV inhibitors work by preventing the degradation of incretin hormones, thereby enhancing insulin secretion. The compound's structural features make it suitable for developing potent DPP IV inhibitors with minimal side effects and improved pharmacokinetic profiles (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

Antineoplastic Agents

Another critical application is in the synthesis of novel antineoplastic agents. 4-(Boc-amino)-1-cyclopropyl-piperidine derivatives have shown potential as drug candidates with cytotoxic properties against various cancer cells. These compounds exhibit tumor-selective toxicity and can act as modulators of multi-drug resistance, highlighting their significance in cancer therapy (Mohammad Hossain, Carlos E Enci, J. Dimmock, U. Das, 2020).

Synthesis of Cyclic Compounds

The compound has been used in the synthesis of cyclic compounds containing aminobenzenesulfonamide, showcasing its versatility in creating complex molecular architectures. These synthesized compounds are valuable in pharmaceutical development, offering a range of biological activities and potential therapeutic applications (Kyosuke Kaneda, 2020).

Ligands for D2-like Receptors

Additionally, derivatives of 4-(Boc-amino)-1-cyclopropyl-piperidine have been investigated for their role as ligands for D2-like receptors, important in the treatment of neuropsychiatric disorders. This application is crucial for developing new antipsychotic medications with improved efficacy and reduced side effects (D. Sikazwe, Nancy T. Nkansah, R. Altundas, Xue Y. Zhu, B. Roth, V. Setola, S. Ablordeppey, 2009).

properties

IUPAC Name

tert-butyl N-(1-cyclopropylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-6-8-15(9-7-10)11-4-5-11/h10-11H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPWESLNMUXZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609857
Record name tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-amino)-1-cyclopropyl-piperidine

CAS RN

534595-68-1
Record name tert-Butyl (1-cyclopropylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 14.0 g (0.0699 mol) piperidin-4-yl-carbamic acid tert-butyl ester in 500 mL abs. MeOH 250 g of dried molecular sieves 3 Å were added. Under argon 39.9 mL (0.699 mol) acetic acid and 52.5 mL (0.262 mol) (1-ethoxy-cyclopropoxy)-trimethyl-silane were added. Finally 314.5 mL (0.3145 mol) of a 1 M NaCNBH3-solution in THF were added dropwise. After 20 min at room temperature the reaction mixture was stirred for 6 h at 60° C. The mixture was filtered over “Celite”. The filtrate was concentrated under reduced pressure. The resulting residue was taken up in 700 mL ethyl acetate and washed with 250 mL of a 1 M NaOH-solution. The aqueous layer was extracted with 300 mL ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO4 and concentrated under vacuo to give crude (1-cyclopropyl-piperidin-4-yl)-carbamic acid tert-butyl ester as a colorless solid.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
52.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.